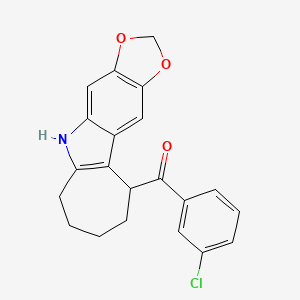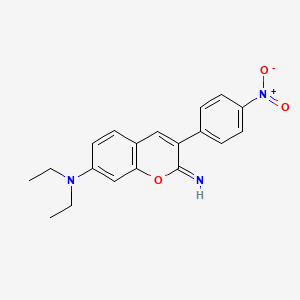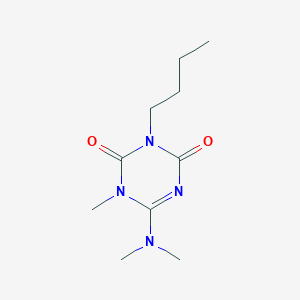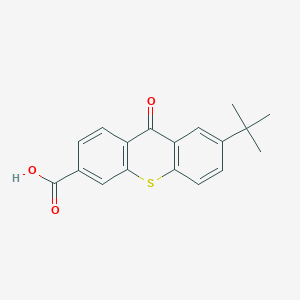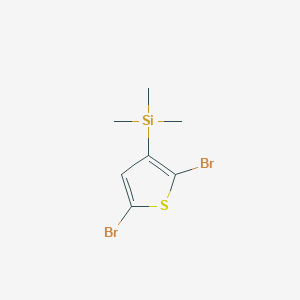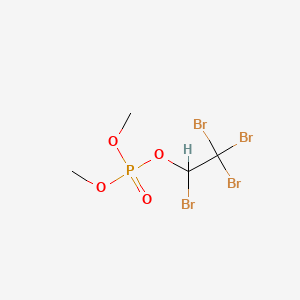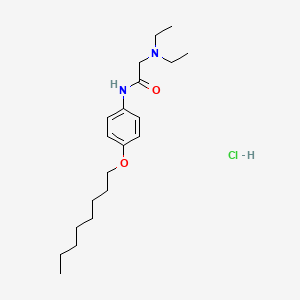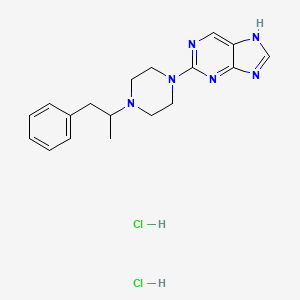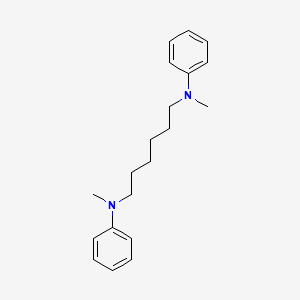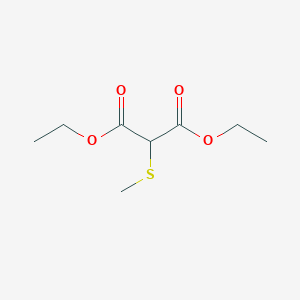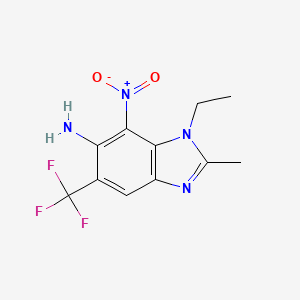
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an amine group attached to a benzimidazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the ethyl, methyl, nitro, and trifluoromethyl groups through various chemical reactions. Common reagents used in these reactions include nitrating agents, alkylating agents, and fluorinating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine stands out due to its unique combination of functional groups. Similar compounds include other benzimidazole derivatives with different substituents, such as:
- 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine
- 1-Ethyl-2-methyl-7-nitro-1H-benzimidazol-6-amine
- 1-Ethyl-2-methyl-5-nitro-1H-benzimidazol-6-amine
These compounds share some structural similarities but differ in their chemical and biological properties due to variations in their functional groups .
Propiedades
Número CAS |
42013-01-4 |
|---|---|
Fórmula molecular |
C11H11F3N4O2 |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
3-ethyl-2-methyl-4-nitro-6-(trifluoromethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H11F3N4O2/c1-3-17-5(2)16-7-4-6(11(12,13)14)8(15)10(9(7)17)18(19)20/h4H,3,15H2,1-2H3 |
Clave InChI |
IYGRCSGFMWGYFW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NC2=C1C(=C(C(=C2)C(F)(F)F)N)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
